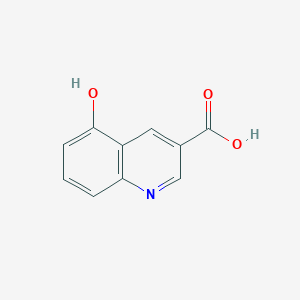

5-Hydroxyquinoline-3-carboxylic acid

Vue d'ensemble

Description

5-Hydroxyquinoline-3-carboxylic acid is a compound that belongs to the class of hydroxyquinoline carboxylic acids. These compounds are known for their biological activity and potential applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of hydroxyquinoline carboxylic acids can be achieved through various methods. For instance, a rapid synthesis of a related compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, is described using the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Similarly, the synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids involves minimizing covariance between physicochemical parameters and evaluating their biological activity . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of hydroxyquinoline carboxylic acids and their analogues has been studied using various spectroscopic techniques and computational methods. For example, the FTIR, multinuclear NMR, UV-Vis, and single crystal X-ray characteristics of a series of quinoline carboxylic acids have been determined and rationalized based on DFT calculations . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Hydroxyquinoline carboxylic acids can undergo various chemical reactions. The synthesis of 5-hydroxyquinoline-8-carboxylic acid from 5-aminoquinoline-8-carboxylic acid through the diazonium salt illustrates the reactivity of these compounds . Additionally, the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines to yield hydroxyquinoline carboxylic acid pyridylamides shows the potential for derivatization . These reactions could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyquinoline carboxylic acids are influenced by their molecular structure. The correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids indicates that certain biological activities are linearly related to specific physicochemical parameters . The study of hydrogen-bonded structures in proton-transfer compounds of quinoline carboxylic acids further illustrates the importance of molecular interactions in determining the properties of these compounds . These findings can provide insights into the properties of this compound.

Applications De Recherche Scientifique

5-Hydroxyquinoline derivatives, including 5-Hydroxyquinoline-3-carboxylic acid, have been extensively studied in scientific research due to their significant biological activities and potential in medicinal chemistry. These compounds serve as a critical scaffold for developing various pharmacologically potent agents targeting a broad spectrum of therapeutic areas.

Biomedical Applications

5-Hydroxyquinoline derivatives have demonstrated a wide range of biological activities, making them a focal point in the development of new pharmaceuticals. Their utility spans anti-cancer, anti-viral, anti-microbial, and neuroprotective agents. The metal chelation properties of these derivatives further enhance their therapeutic potential, offering novel treatment avenues for diseases such as HIV, neurodegenerative disorders, and various infections. The versatility of these compounds is attributed to their structural features, which allow for synthetic modifications to tailor their pharmacological profiles (Gupta, Luxami, & Paul, 2021).

Role in Antioxidant Activity

The antioxidant properties of hydroxycinnamic acids, a related group of compounds, have been explored for their potential health benefits. These compounds exhibit a range of biological activities that contribute to health promotion, including neuroprotective, cardioprotective, and anti-carcinogenic effects. Studies have focused on understanding the structure-activity relationships of these compounds, aiming to optimize their antioxidant capacity for therapeutic use. The findings indicate that modifications to their chemical structure can significantly impact their efficacy as antioxidants (Razzaghi-Asl et al., 2013).

Environmental and Chemical Applications

In addition to biomedical applications, 5-Hydroxyquinoline derivatives have been explored for environmental and chemical applications, particularly in the treatment of organic pollutants. These compounds can act as redox mediators, enhancing the efficiency of enzymatic processes in degrading recalcitrant compounds in wastewater treatment. This application underscores the potential of 5-Hydroxyquinoline derivatives in environmental remediation efforts, contributing to the development of more sustainable and efficient methods for managing industrial effluents (Husain & Husain, 2007).

Safety and Hazards

5-Hydroxyquinoline-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Orientations Futures

Compounds containing the 8-hydroxyquinoline moiety, such as 5-Hydroxyquinoline-3-carboxylic acid, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

Mécanisme D'action

Target of Action

5-Hydroxyquinoline-3-carboxylic acid, a derivative of quinoline, is known to interact with various biological targets. Quinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor

Mode of Action

For instance, their antibacterial activity is based on the inhibition of DNA replication through the inhibition of DNA gyrase and topoisomerase IV activities . Some quinolone-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .

Biochemical Pathways

Quinoline and its derivatives are known to interact with various biochemical pathways due to their versatile applications in the fields of industrial and synthetic organic chemistry .

Pharmacokinetics

The structural diversity of synthesized quinoline and quinolone compounds provides high and selective activity, as well as low toxicity on human cells .

Result of Action

Quinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

It is known that the synthesis and functionalization of quinoline and its derivatives can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Propriétés

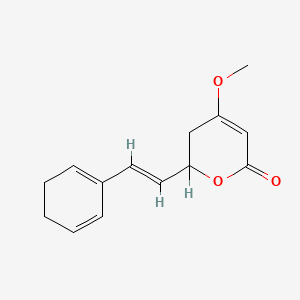

IUPAC Name |

5-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUCCGYBXJMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726447 | |

| Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911108-90-2 | |

| Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.